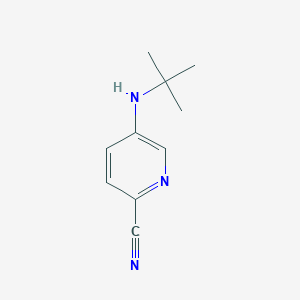

5-(Tert-butylamino)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(tert-butylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVWUMZERAQKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(tert-butylamino)picolinonitrile (CAS: 160017-07-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 5-(tert-butylamino)picolinonitrile, a heterocyclic nitrile of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its emerging role in medicinal chemistry, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Physicochemical Properties

5-(tert-butylamino)picolinonitrile , also known as 5-(tert-butylamino)pyridine-2-carbonitrile, is a substituted aminopyridine derivative. The presence of a nitrile group and a bulky tert-butylamino substituent on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of targeted therapeutics.

| Property | Value | Source |

| CAS Number | 160017-07-2 | N/A |

| Molecular Formula | C₁₀H₁₃N₃ | N/A |

| Molecular Weight | 175.23 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Synthesis of 5-(tert-butylamino)picolinonitrile

The synthesis of 5-(tert-butylamino)picolinonitrile can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the pyridine core and the tert-butylamine moiety. The two most prominent and effective methods are Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This method offers high functional group tolerance and broad substrate scope, making it an ideal choice for the synthesis of complex aminopyridines.

Reaction Scheme:

A representative Buchwald-Hartwig amination workflow.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 5-bromopicolinonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add tert-butylamine (1.2-1.5 eq).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step and stabilize the palladium(0) species.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, although other bases like cesium carbonate can be used for more sensitive substrates.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route for the synthesis of 5-(tert-butylamino)picolinonitrile, particularly when the pyridine ring is activated by electron-withdrawing groups. The cyano group at the 2-position of the starting material, 5-halopicolinonitrile, facilitates the attack of the nucleophile.

Reaction Scheme:

A representative SNAr workflow.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine 5-halopicolinonitrile (1.0 eq) (fluoro or chloro derivatives are typically more reactive than bromo derivatives in SNAr) and an excess of tert-butylamine (2-5 eq).

-

Solvent and Base: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) can be added to scavenge the hydrohalic acid byproduct.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours to days. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Leaving Group: The reactivity of the starting halopyridine in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

-

Solvent: Polar aprotic solvents are preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.

-

Excess Amine: Using an excess of tert-butylamine can drive the reaction to completion and also act as a base to neutralize the acid formed during the reaction.

Spectroscopic Characterization

Accurate characterization of 5-(tert-butylamino)picolinonitrile is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the tert-butyl group. The pyridine protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The tert-butyl group will exhibit a singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons. A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the nitrile carbon, and the two distinct carbons of the tert-butyl group. The aromatic carbons will resonate in the range of δ 110-160 ppm. The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 50-55 ppm, and the methyl carbons around δ 29-31 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 175. A prominent fragment ion is often observed at m/z 160, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak at m/z 58 can be attributed to the tert-butylaminium cation.[2]

-

Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ will be detected at m/z 176.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration.[3]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] These compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[4]

While specific clinical applications for 5-(tert-butylamino)picolinonitrile are not yet established, its structural motifs suggest significant potential in several therapeutic areas:

-

Kinase Inhibition: The aminopyridine core is a well-known hinge-binding motif for many protein kinases.[6][7] The nitrile group can act as a hydrogen bond acceptor, and the tert-butyl group can occupy hydrophobic pockets within the ATP-binding site of kinases. Therefore, 5-(tert-butylamino)picolinonitrile is a promising starting point for the development of selective kinase inhibitors for oncology and inflammatory diseases.

-

Central Nervous System (CNS) Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, which has therapeutic implications for neurological conditions.[4] The physicochemical properties of 5-(tert-butylamino)picolinonitrile may allow for blood-brain barrier penetration, making it a candidate for CNS-targeted drug discovery.

-

Antimicrobial Agents: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[1] The unique combination of functional groups in 5-(tert-butylamino)picolinonitrile could be explored for the development of novel anti-infective agents.

Logical Workflow for Target Identification and Validation:

A workflow for identifying and validating biological targets.

Conclusion

5-(tert-butylamino)picolinonitrile is a versatile and synthetically accessible molecule with significant potential in drug discovery. Its aminopyridine core, coupled with a nitrile and a tert-butyl group, provides a unique combination of features for targeting a range of biological macromolecules. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore the therapeutic possibilities of this promising compound. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its potential as a lead compound in the development of novel therapeutics.

References

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. ([Link])

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. ([Link])

-

Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity - University of Hertfordshire. ([Link])

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. ([Link])

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ([Link])

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. ([Link])

-

[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. - ResearchGate. ([Link])

-

Supplementary Information - The Royal Society of Chemistry. ([Link])

-

Nucleophilic aromatic substitution - Wikipedia. ([Link])

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. ([Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. ([Link])

-

Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ([Link])

-

Mass Spectrum (Electron Ionization) (FDB008393) - FooDB. ([Link])

-

Appendix I. ([Link])

-

Nucleophilic Aromatic Substitution - YouTube. ([Link])

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed. ([Link])

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. ([Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])

-

5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. ([Link])

-

Drug Discovery - Inhibitor | chemical-kinomics. ([Link])

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. ([Link])

-

Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism - ResearchGate. ([Link])

-

Interpretation of Fourier Transform Infrared Spectra (FTIR) - ejournal.upi.edu. ([Link])

-

Patent Issues Concerning Pharmaceutical Impurities. ([Link])

-

Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. ([Link])

-

nucleophilic aromatic substitutions - YouTube. ([Link])

-

Patent No. RE47,929 - Regulations.gov. ([Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. ([Link])

-

Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition - PubMed. ([Link])

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - Semantic Scholar. ([Link])

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. ([Link])

- US20220087939A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google P

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. ([Link])

-

Patents & Products - Garg Lab - UCLA. ([Link])

- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

-

N-tert-Butylmethylamine - the NIST WebBook. ([Link])

-

CAS Reg. No. 70289-18-8 - the NIST WebBook. ([Link])

-

FTIR Functional Group Database Table with Search - InstaNANO. ([Link])

-

GNPS Library Spectrum CCMSLIB00006558457. ([Link])

-

Ditert-butylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

-

NMR Spectra Database. ([Link])

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. article.sciencepg.com [article.sciencepg.com]

- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalkinomics.com [chemicalkinomics.com]

The Tert-Butyl Amino Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tertiary-butyl amino pyridine framework has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique combination of a sterically demanding, lipophilic tert-butyl group and the hydrogen bonding capabilities and aromatic nature of the aminopyridine ring provides a powerful platform for designing potent and selective modulators of biological function. This guide offers a comprehensive exploration of the tert-butyl amino pyridine core, delving into its synthesis, structure-activity relationships (SAR), mechanisms of action, and diverse therapeutic applications, with a particular focus on its role in the development of kinase inhibitors. We will dissect the causal relationships behind experimental designs and provide actionable protocols for the synthesis and evaluation of these pivotal compounds.

Introduction: The Strategic Importance of the Tert-Butyl Amino Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The introduction of an amino group further enhances its utility, providing a key vector for interaction with biological targets. When coupled with a tertiary-butyl group, the resulting scaffold gains a unique set of physicochemical properties that medicinal chemists have expertly exploited.

The tert-butyl group, with its significant steric bulk and lipophilicity, is highly effective at probing and occupying deep hydrophobic pockets within protein active sites. This interaction can lead to a substantial increase in binding affinity and potency. Furthermore, the metabolic stability of the tert-butyl group can be advantageous, although it can also be susceptible to oxidation. The strategic placement of this group on the aminopyridine ring allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, balancing potency with desirable pharmacokinetic profiles. This guide will illuminate the principles that govern the successful application of this scaffold in drug discovery.

Synthesis of Tert-Butyl Amino Pyridine Scaffolds

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods exist for the preparation of tert-butyl amino pyridine derivatives with different substitution patterns. The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.

Synthesis of 2-Amino-5-tert-butylpyridine

A novel and robust synthesis for this key fragment has been developed, showcasing improved physicochemical properties over the analogous 4-tert-butylaniline.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-tert-butylpyridine

-

Step 1: Synthesis of 5-tert-butylpyridin-2(1H)-one. A solution of 2-bromo-5-tert-butylpyridine in a suitable solvent is treated with a strong base such as sodium hydroxide in the presence of a copper catalyst. The reaction is heated to afford the corresponding pyridinone.

-

Step 2: Nitration of 5-tert-butylpyridin-2(1H)-one. The pyridinone from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

-

Step 3: Reduction of the Nitro Group. The nitro-pyridinone is then reduced to the corresponding amine using a standard reducing agent such as iron in acetic acid or catalytic hydrogenation.

-

Step 4: Removal of the Pyridinone Oxygen. The final step involves the removal of the carbonyl oxygen, which can be achieved through a variety of methods, including conversion to a chloro intermediate followed by reductive dehalogenation, to yield 2-amino-5-tert-butylpyridine.

Synthesis of 2-Amino-4-tert-butylpyridine and 2-Amino-6-tert-butylpyridine

The synthesis of these isomers often involves the introduction of the tert-butyl group onto a pre-functionalized pyridine ring or the construction of the pyridine ring itself.

Experimental Protocol: Synthesis of 2-Amino-6-tert-butylpyridine via Chichibabin Reaction

-

Starting Material: 2-tert-Butylpyridine.

-

Reagents: Sodium amide (NaNH₂) in an inert solvent such as liquid ammonia or toluene.

-

Procedure:

-

To a solution of 2-tert-butylpyridine in the chosen inert solvent, sodium amide is added portion-wise at low temperature.

-

The reaction mixture is stirred and allowed to warm to room temperature or heated to facilitate the amination reaction.

-

Upon completion, the reaction is carefully quenched with water or an ammonium chloride solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography or crystallization to yield 2-amino-6-tert-butylpyridine.[3]

-

Note: The Chichibabin reaction requires strictly anhydrous conditions due to the use of sodium amide.[3]

General Multi-component Synthesis of Substituted 2-Aminopyridines

Multi-component reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step.

Experimental Protocol: Multi-component Synthesis of 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles

-

Reactants: An aldehyde, malononitrile, and a thiophenol.

-

Catalyst: A Lewis or Brønsted base catalyst (e.g., piperidine, DBU) or a heterogeneous catalyst like a metal-organic framework (MOF).[4][5]

-

Procedure:

-

The aldehyde, malononitrile, and thiophenol are mixed in equimolar amounts, either neat (solvent-free) or in a suitable solvent like ethanol.

-

A catalytic amount of the chosen base or MOF is added to the mixture.

-

The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

-

This method allows for the rapid generation of a library of diversely substituted 2-aminopyridines.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The tert-butyl amino pyridine scaffold has proven to be a fertile ground for the development of potent inhibitors of various enzyme families, most notably kinases.

Kinase Inhibitors

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] The ATP-binding site of kinases often contains a hydrophobic region that can be effectively occupied by the tert-butyl group of a ligand.

The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for the treatment of autoimmune diseases.[8] A number of potent p38 inhibitors feature a tert-butyl group, which is crucial for binding to a specific hydrophobic pocket in the enzyme.

The diaryl urea class of p38 inhibitors, such as BIRB 796, demonstrates the importance of the tert-butyl group. This group inserts into a large hydrophobic pocket that is revealed upon a conformational change of the DFG motif (DFG-out conformation) in the kinase. This allosteric inhibition mechanism provides a high degree of selectivity.

Diagram: Mechanism of p38 MAP Kinase Inhibition

Caption: Allosteric inhibition of p38 MAP kinase by a tert-butyl pyridine-containing inhibitor.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and inhibitors of JAKs have been successful in treating rheumatoid arthritis and other inflammatory conditions.[9][10][11][12] Several JAK inhibitors incorporate aminopyridine or related nitrogen-containing heterocyclic scaffolds. While specific examples prominently featuring a tert-butyl amino pyridine are less common in approved drugs, the principles of targeting hydrophobic regions within the kinase domain are applicable. The design of selective JAK inhibitors often involves exploiting subtle differences in the amino acid residues lining the ATP-binding site.

Table 1: Representative Kinase Inhibitory Activity of Aminopyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) | Reference |

| C11 | BTK | 17.0 | Raji cells (antiproliferative) | [13] |

| BIRB 796 | p38α | ~1 (Kd) | TNF-α production | |

| SB 203580 | p38α | ~50 | - | [8] |

Antibacterial Agents

The tert-butyl amino pyridine scaffold has also been explored for its potential as an antibacterial agent. The ability of the pyridine ring to mimic natural purine bases, combined with the lipophilicity of the tert-butyl group that can enhance membrane permeability, makes this an attractive starting point for novel antibiotic design.

Pharmacokinetics and Metabolism

A critical aspect of drug design is optimizing the pharmacokinetic profile of a lead compound. The tert-butyl amino pyridine scaffold offers several handles for this optimization.

The metabolic fate of the tert-butyl group is a key consideration. It is often susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated and subsequently carboxylated metabolites.[14][15] This can be a double-edged sword: while it can facilitate clearance, rapid metabolism can lead to a short half-life and low bioavailability. In some cases, a metabolite may retain biological activity, effectively acting as a pro-drug.[2]

Table 2: Pharmacokinetic Parameters of a Representative Tert-Butyl Pyridine Derivative

| Parameter | Value | Species | Reference |

| t₁/₂ (elimination half-life) | ~2-4 hours | Rat | [14] |

| Clearance | Moderate to High | Rat | [14] |

| Major Metabolic Pathway | Oxidation of tert-butyl group | Human & Rat | [14][15] |

Medicinal chemists can mitigate metabolic instability by introducing electron-withdrawing groups near the tert-butyl moiety or by replacing it with a bioisostere that is less prone to oxidation, such as a trifluoromethylcyclopropyl group.[14][16]

Future Perspectives and Conclusion

The tert-butyl amino pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting kinases has established it as a go-to fragment for the design of inhibitors with high potency and selectivity. The ongoing exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, highlights its broad applicability.

Future research will likely focus on:

-

The development of novel synthetic methodologies to access a wider range of substituted tert-butyl amino pyridines.

-

The application of computational methods to better predict the binding modes and ADME properties of these compounds.

-

The exploration of this scaffold in emerging target classes, such as epigenetic targets and protein-protein interaction modulators.

References

- Process for the preparation of 2-amino-alkylpyridines. US4628097A.

- p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Comput

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitr. ScienceDirect.

- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC.

- How is 2-Amino-4-chloropyridine synthesized and what are its applic

- 2-Amino-4-chloropyridine synthesis. ChemicalBook.

- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.

- 2,6-Di-tert-butylpyridine. Wikipedia.

- letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong.

- Metabolically Stable tert-Butyl Replacement. PMC.

- p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. PubMed.

- Synthesis method of 2-amino pyridine compounds. CN102276526B.

- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem.

- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.

- p38 MAP kinase inhibitor | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- p38 MAPK inhibitors | activators | kinase | signaling p

- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.

- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.

- A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheum

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Blue Ridge Institute for Medical Research.

- JAK 1–3 & TYK2 Inhibitors in Derm

- How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. RhAPP.

- Pharmacokinetics and Drug Metabolism: Interactions and Implic

- Drug metabolism – Knowledge and References. Taylor & Francis Online.

- SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). Probe Reports from the NIH Molecular Libraries Program.

- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.

- Initial hits and preliminary structure activity relationship (SAR).

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brimr.org [brimr.org]

- 7. brimr.org [brimr.org]

- 8. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dermsquared.com [dermsquared.com]

- 12. youtube.com [youtube.com]

- 13. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile: An Application Note and Protocol for Drug Discovery and Development

This comprehensive guide provides a detailed technical overview and a robust experimental protocol for the synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile, a key building block in medicinal chemistry, from 5-bromo-2-cyanopyridine. This synthesis is achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic workflows.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds for interacting with biological targets. The title compound, this compound, incorporates a bulky tert-butylamino group, which can impart desirable pharmacokinetic properties such as increased metabolic stability and improved oral bioavailability, along with a cyano group that can act as a versatile synthetic handle or a key pharmacophoric element. The efficient and scalable synthesis of such molecules is therefore of paramount importance.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The development of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1] The reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-bromo-2-cyanopyridine) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (tert-butylamine) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, this compound, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the highest yields with their specific setup and reagent batches.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | 1.0 | 1.0 |

| tert-Butylamine | C₄H₁₁N | 73.14 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 564.81 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.5 | 1.5 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - |

Equipment

-

Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

-

Septa and needles

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of the inert gas, add 5-bromo-2-cyanopyridine (1.0 mmol), tert-butylamine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Combine the organic filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for isolating the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

5-Bromo-2-cyanopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

tert-Butylamine: This is a flammable and corrosive liquid. Handle with care in a well-ventilated area, away from ignition sources.

-

Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate PPE.

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst and ligand. |

| Insufficiently anhydrous conditions | Use anhydrous solvents and dry reagents. | |

| Incorrect base | The choice of base is critical; consider screening other bases like K₃PO₄ or Cs₂CO₃. | |

| Formation of Side Products | Hydrodehalogenation of starting material | Use a less reactive base or lower the reaction temperature. |

| Dimerization of the amine | This is less common with bulky amines like tert-butylamine but can be minimized by slow addition of the amine. |

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile route for the synthesis of this compound. The protocol outlined in this application note serves as a robust starting point for researchers in the field of drug discovery and development. Careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity reagents, is key to achieving high yields and reproducible results.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Coupling of Bulky Amines with Halopyridines

Introduction: Navigating the Challenges of C-N Bond Formation with Sterically Demanding Substrates

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamine and heteroarylamine moieties are prevalent structural motifs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds.[1][2] However, the coupling of sterically hindered (bulky) amines with halopyridines presents a unique and significant challenge. This is due to a confluence of factors: the inherent steric bulk of the amine impeding its approach to the metal center, and the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the palladium-catalyzed coupling of bulky amines with halopyridines. We will delve into the mechanistic nuances, discuss the critical role of ligand selection, and provide detailed, field-proven protocols to enable the successful synthesis of these challenging yet valuable compounds.

The Mechanistic Landscape: Overcoming Steric and Electronic Hurdles

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

However, when coupling bulky amines with halopyridines, several challenges arise:

-

Slow Oxidative Addition: The C-X bond of halopyridines, particularly chloropyridines, is less reactive towards oxidative addition compared to their carbocyclic counterparts.[5]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning and reduced activity.[3]

-

Steric Hindrance: The bulk of the amine can hinder its coordination to the palladium complex and slow down the subsequent reductive elimination step.[6][7]

The key to overcoming these challenges lies in the judicious selection of the ancillary ligand bound to the palladium center.

The Decisive Role of the Ligand: A Guide to Selection

The ligand plays a multifaceted role in the catalytic cycle. It modulates the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination, and preventing catalyst deactivation. For the coupling of bulky amines with halopyridines, the most effective ligands are typically bulky, electron-rich monophosphines.[8]

| Ligand | Key Features | Recommended For |

| BrettPhos | Highly bulky biaryl phosphine. Promotes reductive elimination.[9][10] | Excellent for coupling primary amines, including sterically hindered ones.[11] |

| RuPhos | Less sterically hindered than BrettPhos. Facilitates oxidative addition.[9][12] | Highly effective for coupling sterically hindered secondary amines.[11][12] |

| Xantphos | A bidentate ligand with a large bite angle. Can adopt a trans-chelating mode. | Shows good chemoselectivity in the amination of polyhalopyridines.[13][14] |

| Josiphos | Sterically demanding bidentate phosphine ligands. | Effective in minimizing side reactions like β-hydride elimination.[15] |

Expert Insight: The choice between ligands like BrettPhos and RuPhos can be nuanced. Density functional theory (DFT) calculations have shown that for Pd-BrettPhos systems, the rate-limiting step is often oxidative addition due to its significant steric bulk. In contrast, for Pd-RuPhos systems, reductive elimination is typically the rate-limiting step.[9][10][16] This understanding can guide ligand selection based on the specific substrates. For instance, a more reactive aryl halide might benefit from the reductive elimination-promoting properties of BrettPhos.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the palladium-catalyzed coupling of bulky amines with halopyridines. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrate combinations.

General Protocol for the Coupling of a Bulky Secondary Amine with a Bromopyridine

This protocol is optimized for the coupling of a sterically hindered secondary amine with a bromopyridine using RuPhos as the ligand.

Figure 2: General experimental workflow for the coupling reaction.

Materials:

-

Bromopyridine (1.0 mmol, 1.0 equiv)

-

Bulky secondary amine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, the bulky secondary amine, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add the RuPhos Pd G3 precatalyst.

-

Solvent Addition: Add the anhydrous, degassed toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for the Coupling of a Bulky Primary Amine with a Chloropyridine

This protocol is adapted for the more challenging coupling of a bulky primary amine with a less reactive chloropyridine, utilizing BrettPhos as the ligand.

Materials:

-

Chloropyridine (1.0 mmol, 1.0 equiv)

-

Bulky primary amine (1.2 mmol, 1.2 equiv)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 mL, 1.5 equiv)

-

BrettPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the chloropyridine and the bulky primary amine.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add the BrettPhos Pd G3 precatalyst.

-

Solvent and Base Addition: Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the dropwise addition of the LHMDS solution.

-

Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Follow the workup and purification procedure outlined in the general protocol above.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst poisoning by pyridine substrate.[3]2. Inactive catalyst or ligand.3. Insufficiently anhydrous/anaerobic conditions. | 1. Increase catalyst and/or ligand loading. Switch to a bulkier ligand (e.g., BrettPhos, RuPhos).2. Use a pre-formed catalyst (precatalyst) for more reliable initiation.[17]3. Ensure all reagents and solvents are rigorously dried and degassed. |

| Formation of Hydrodehalogenated Byproduct | β-hydride elimination from the palladium-amido intermediate.[17] | 1. Use a more sterically hindered ligand (e.g., Josiphos-type ligands) to disfavor the conformation required for β-hydride elimination.[15]2. Lower the reaction temperature if possible. |

| Inconsistent Results | 1. Impurities in starting materials.2. Inefficient stirring of heterogeneous mixtures (especially with inorganic bases). | 1. Purify starting materials before use.2. Ensure vigorous stirring. Consider using a soluble organic base if insolubility is an issue. |

Conclusion

The palladium-catalyzed coupling of bulky amines with halopyridines, while challenging, is a highly enabling transformation for the synthesis of complex molecules in drug discovery and materials science. Success in this endeavor hinges on a fundamental understanding of the underlying mechanistic hurdles and the critical role of the ancillary ligand in overcoming them. By selecting the appropriate catalyst system and carefully controlling the reaction conditions, researchers can effectively navigate the steric and electronic challenges posed by these substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for the practical application of this important C-N bond-forming reaction.

References

-

Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(27), 6140-6165. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 125-128. [Link]

-

Arrechea, P. L., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(4), 1544–1547. [Link]

-

Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21731. [Link]

-

Handa, S., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1679–1686. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

-

Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

DSpace@MIT. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubMed. (2024). AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. [Link]

-

Beilstein Journals. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. [Link]

-

National Center for Biotechnology Information. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

-

ResearchGate. (2024). (PDF) AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. [bibbase.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Advent of Rapid, Green Chemistry: Microwave-Assisted Synthesis of 5-Aminopyridine-2-carbonitriles

In the fast-paced world of drug discovery and development, the efficient synthesis of novel heterocyclic scaffolds is paramount. Among these, the 5-aminopyridine-2-carbonitrile core is a privileged pharmacophore, forming the structural basis of numerous therapeutic agents. Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and modest yields. This application note details a robust and highly efficient protocol for the synthesis of 5-aminopyridine-2-carbonitriles, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). This approach not only dramatically accelerates reaction times but also aligns with the principles of green chemistry by often allowing for solvent-free conditions and reducing energy consumption.[1][2][3]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, revolutionizing chemical transformations by offering significant advantages over conventional heating methods.[4][5] The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture. This leads to rapid and uniform heating, a stark contrast to the slow and often uneven heat transfer of traditional oil baths.[4] This localized and instantaneous heating provides the necessary activation energy for reactions to proceed at dramatically accelerated rates.[1]

The key advantages of employing microwave irradiation for the synthesis of 5-aminopyridine-2-carbonitriles include:

-

Rapid Reaction Times: Reactions that would typically require hours or even days of refluxing can often be completed in a matter of minutes under microwave irradiation.[4][6]

-

Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields of the desired product.[5][6]

-

Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire reaction vessel and surrounding apparatus.[1][2]

-

Greener Chemistry: MAOS often facilitates reactions under solvent-free conditions or with reduced solvent volumes, minimizing the environmental impact of the synthesis.[1][3]

Reaction Mechanism: A Modern Take on a Classic Transformation

The synthesis of the 5-aminopyridine-2-carbonitrile scaffold via a multi-component reaction under microwave irradiation is a testament to the efficiency of modern synthetic methods. The reaction proceeds through a cascade of classical organic reactions, synergistically accelerated by microwave energy. A plausible mechanism, drawing parallels to the Thorpe-Ziegler reaction, involves the initial formation of a highly reactive intermediate that rapidly cyclizes to form the desired pyridine ring.[7][8]

The proposed one-pot synthesis involves the condensation of malononitrile, an appropriate aldehyde, a ketone, and ammonium acetate. The ammonium acetate serves as the source of the pyridine ring nitrogen and the 5-amino group.

A proposed mechanism is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene.

-

Michael Addition: A ketone enolate then undergoes a Michael addition to the activated alkene.

-

Thorpe-Ziegler Cyclization: The resulting intermediate, a dinitrile, undergoes an intramolecular Thorpe-Ziegler type cyclization. The acidic proton alpha to one of the nitrile groups is deprotonated, and the resulting carbanion attacks the carbon of the other nitrile group.

-

Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization and subsequent aromatization, driven by the formation of the stable aromatic pyridine ring, to yield the final 5-aminopyridine-2-carbonitrile product.

The microwave irradiation dramatically accelerates each of these steps, allowing the entire cascade to proceed in a single, rapid operation.

Visualizing the Pathway

Caption: Proposed reaction pathway for the microwave-assisted synthesis.

Detailed Protocol and Application Data

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 5-aminopyridine-2-carbonitrile derivative.

General Procedure for Microwave-Assisted Synthesis

Materials:

-

Appropriate aromatic or aliphatic aldehyde (1 mmol)

-

A suitable ketone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (2-3 mL, for workup)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Dedicated microwave synthesizer

Protocol:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Seal the vial securely.

-

Place the vial inside the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 120-140°C for 7-10 minutes.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Wash the solid reaction mixture with a small amount of cold ethanol (2-3 mL).

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to afford the pure 5-aminopyridine-2-carbonitrile derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Comparative Synthesis Data

The following table summarizes the significant advantages of the microwave-assisted protocol over conventional heating methods for the synthesis of a model 5-aminopyridine-2-carbonitrile.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 7 - 10 minutes | 8 - 12 hours |

| Temperature | 120 - 140 °C | Reflux (solvent dependent) |

| Solvent | Solvent-free | Ethanol, DMF, or Acetic Acid |

| Typical Yield | 75 - 90% | 40 - 60% |

| Energy Consumption | Low | High |

| Work-up | Simple filtration and washing | Often requires column chromatography |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The final, purified product should be rigorously characterized by standard analytical techniques. The expected spectroscopic data for a representative 5-aminopyridine-2-carbonitrile would include:

-

¹H NMR: Characteristic signals for the aromatic protons of the pyridine ring, the amino group protons (which may be broad), and protons from the substituents.

-

¹³C NMR: A signal for the nitrile carbon (typically around 115-120 ppm) and distinct signals for the carbons of the pyridine ring.

-

IR Spectroscopy: A strong, sharp absorption band for the nitrile group (C≡N) around 2220-2230 cm⁻¹ and characteristic N-H stretching vibrations for the amino group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound.

Consistent and clean analytical data will confirm the successful synthesis and high purity of the 5-aminopyridine-2-carbonitrile.

Conclusion

The microwave-assisted synthesis of 5-aminopyridine-2-carbonitriles represents a significant advancement over traditional synthetic methodologies. This approach offers a rapid, efficient, and environmentally conscious route to a valuable class of heterocyclic compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to readily adopt this powerful technology, thereby accelerating their research and discovery efforts.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.

- Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.

- Microwave assisted green organic synthesis. (2024, November 21). Your Bibliography.

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Thorpe reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Google Scholar.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

The Strategic Utility of 5-(tert-butylamino)pyridine-2-carbonitrile as a Versatile Intermediate in Kinase Inhibitor Synthesis

Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the core of many of these successful therapeutics lies a privileged heterocyclic scaffold: the aminopyridine. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(tert-butylamino)pyridine-2-carbonitrile , a key intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application, underscoring the rationale behind its design and utility.

The 2-aminopyridine moiety is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1][2] The strategic placement of substituents on this pyridine core is paramount for achieving high potency and selectivity. The subject of this guide, this compound, is a testament to this principle, incorporating two key functional groups that offer distinct advantages in the drug design process.

The Dual Advantage: Decoding the Roles of the tert-Butylamino and Cyano Moieties

The efficacy of this compound as a kinase inhibitor intermediate stems from the synergistic interplay of its two key functional groups: the bulky tert-butylamino group at the 5-position and the reactive carbonitrile at the 2-position.

The 5-(tert-butylamino) Group: A Key to Selectivity and Improved Physicochemical Properties

The sterically demanding tert-butyl group at the 5-amino position plays a multifaceted role in shaping the pharmacological profile of the final kinase inhibitor.

-

Enhanced Selectivity: The bulk of the tert-butyl group can introduce steric hindrance that disfavors binding to kinases with smaller ATP-binding pockets, thereby enhancing selectivity for the target kinase.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can significantly influence the compound's solubility, permeability, and metabolic stability. Judicious incorporation of this group can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

-

Vector for Further Elaboration: While the tert-butyl group itself provides bulk, the secondary amine to which it is attached can serve as a point for further chemical modification, allowing for the exploration of additional chemical space and the optimization of structure-activity relationships (SAR).

The 2-Carbonitrile Group: A Versatile Handle for Chemical Elaboration

The carbonitrile group at the 2-position is a versatile functional group that can be readily transformed into a variety of other functionalities, making it an invaluable tool for the medicinal chemist.

-

Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring activates the carbonitrile group towards nucleophilic attack. This allows for the introduction of a wide array of substituents, a common strategy in the late-stage functionalization of drug candidates.[3]

-

Cyclization Reactions: The 2-cyano group can participate in cyclization reactions with adjacent functional groups, leading to the formation of fused heterocyclic systems, which are common scaffolds in many kinase inhibitors.

-

Conversion to Other Functional Groups: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, each of which can engage in different interactions with the target protein.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations of any chemical intermediate is crucial for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃ | Inferred |

| Molecular Weight | 175.23 g/mol | Inferred |

| Appearance | Off-white to yellow solid | Typical for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | Inferred |

Safety Information:

Synthetic Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use in the elaboration of a kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on established methods for the synthesis of substituted aminopyridines.

Caption: Synthetic scheme for this compound.

Materials:

-

5-Bromo-2-cyanopyridine

-

tert-Butylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene, followed by tert-butylamine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Elaboration of the 2-Carbonitrile to a Kinase Inhibitor Scaffold

This protocol illustrates a common transformation of the 2-carbonitrile group to form a key interaction motif for kinase binding.

Caption: Elaboration of the 2-carbonitrile to a kinase inhibitor core.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask, add guanidine hydrochloride (1.5 eq) and a solution of sodium ethoxide in ethanol (1.5 eq). Stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol.

-

Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the desired diaminopyrimidine-substituted product.

Application in Kinase Inhibitor Design: A Case Study

The utility of this compound can be exemplified in the design of inhibitors targeting kinases such as the Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK).

Caption: Simplified interaction model of a kinase inhibitor.

In a typical scenario, the diaminopyrimidine moiety formed from the 2-carbonitrile will engage in hydrogen bonding with the kinase hinge region. The 5-(tert-butylamino)pyridine core then serves as a platform to position other substituents. The tert-butyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor. Further modifications to the pyridine ring or the exocyclic amine can be explored to optimize interactions with other regions of the ATP-binding site.

Conclusion

This compound is a strategically designed and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its unique combination of a sterically demanding group for selectivity and a reactive handle for chemical elaboration provides medicinal chemists with a powerful tool to explore new chemical space and develop next-generation targeted therapies. The protocols and insights provided in this application note are intended to facilitate the adoption of this valuable building block in drug discovery programs.

References

-

Chem-Impex. 2-Amino-5-cyanopyridine. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

-

Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Overcoming steric hindrance in tert-butylamine coupling reactions

Technical Support Reference: #TBA-STERIC-001 Subject: Overcoming Steric Hindrance in tert-Butylamine Coupling Reactions Status: Active Analyst: Senior Application Scientist

Introduction: The "t-Butyl Wall"

You are likely here because your standard coupling conditions—which work perfectly for benzylamine or aniline—are failing with tert-butylamine (

The Problem: While tert-butylamine is a primary amine, the adjacent tertiary carbon creates a massive steric cone angle (

-

Nucleophilic Approach: The bulky group physically blocks the nitrogen lone pair from attacking electrophiles (carbonyls or Pd-centers).

-

Reductive Elimination: In metal catalysis, the crowded transition state raises the energy barrier for the final bond-forming step.

This guide moves beyond "add more heat" and provides chemically engineered solutions for the three most common reaction classes.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]

The Issue: Standard ligands (BINAP, dppf, Xantphos) fail because they cannot force the bulky

The Solution: Ligand Engineering

You must use Dialkylbiaryl Phosphine Ligands specifically designed to create a "pocket" for the amine.

-

Gold Standard: BrettPhos or

BuBrettPhos . -

Mechanism: These ligands are extremely bulky. Counter-intuitively, this bulk accelerates the reaction by destabilizing the Pd(II) intermediate, forcing it to "eject" the product (reductive elimination) to relieve steric strain.

Optimized Protocol: The "BrettPhos" System

| Component | Recommendation | Function |

| Catalyst | BrettPhos Pd G4 (or G3) | Pre-formed precatalyst ensures active Pd(0) enters the cycle immediately, preventing catalyst death. |

| Loading | 1.0 – 3.0 mol% | Higher loading is rarely needed if the system is strictly anaerobic. |

| Base | NaO | Matches the steric bulk; prevents inhibition by halide ions. |

| Solvent | 1,4-Dioxane or | High boiling point ethers/alcohols stabilize the active species. |

| Temp | 80°C – 100°C | Required to overcome the reductive elimination barrier. |

Step-by-Step Workflow:

-

Charge a vial with BrettPhos Pd G4 (0.02 equiv), Aryl Halide (1.0 equiv), and NaO

Bu (2.0 equiv). -

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Add

-BuNH -

Heat to 100°C for 2-4 hours.

-

QC Check: If conversion is <50%, switch ligand to

BuBrettPhos (even bulkier).

Module 2: Amide Bond Formation